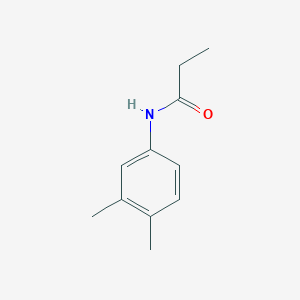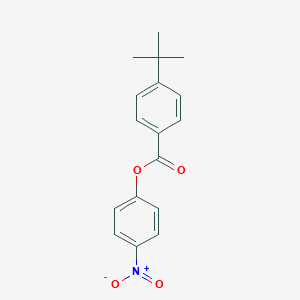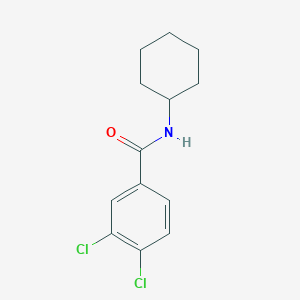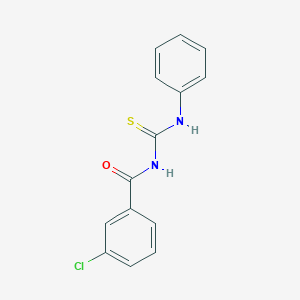
3-chloro-N-(phenylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(phenylcarbamothioyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 3-chloro-N-(phenylcarbamothioyl)benzamide involves the inhibition of the cell cycle by targeting the anaphase-promoting complex/cyclosome (APC/C). This complex plays a crucial role in the regulation of the cell cycle by promoting the degradation of cyclins and other cell cycle regulators. By inhibiting the activity of APC/C, 3-chloro-N-(phenylcarbamothioyl)benzamide disrupts the normal progression of the cell cycle and induces apoptosis in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(phenylcarbamothioyl)benzamide have been studied in several research articles. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Advantages And Limitations For Lab Experiments
The advantages of using 3-chloro-N-(phenylcarbamothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 3-chloro-N-(phenylcarbamothioyl)benzamide. One direction is to further investigate its mechanism of action and identify potential synergistic compounds that could enhance its anti-cancer activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more soluble analogs of 3-chloro-N-(phenylcarbamothioyl)benzamide could improve its efficacy in vivo.
Synthesis Methods
The synthesis of 3-chloro-N-(phenylcarbamothioyl)benzamide has been described in several research articles. The most commonly used method involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with phenyl isothiocyanate to form 3-chloro-N-(phenylcarbamothioyl)benzamide.
Scientific Research Applications
3-chloro-N-(phenylcarbamothioyl)benzamide has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis.
properties
CAS RN |
56437-96-8 |
|---|---|
Product Name |
3-chloro-N-(phenylcarbamothioyl)benzamide |
Molecular Formula |
C14H11ClN2OS |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
3-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
InChI Key |
SJXMOLZQFGGHPD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC(=O)C2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Other CAS RN |
56437-96-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



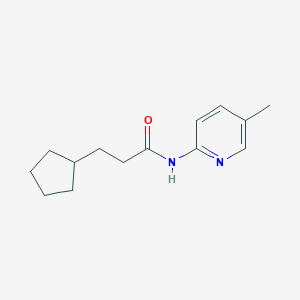
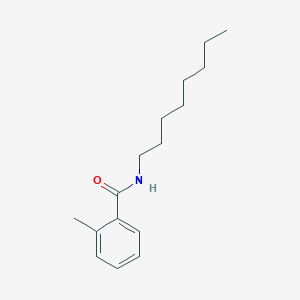
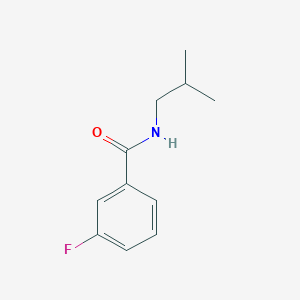
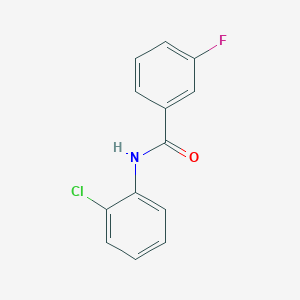
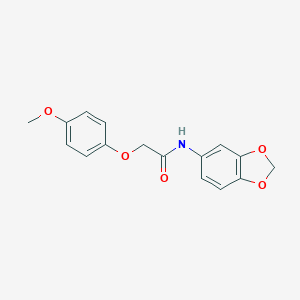
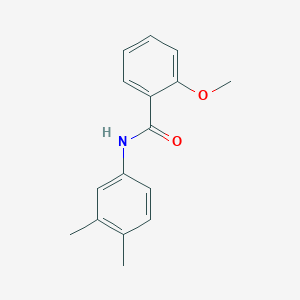

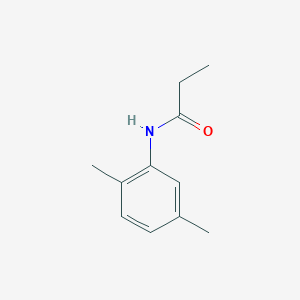
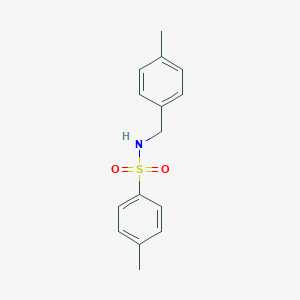
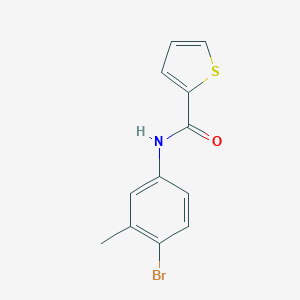
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)
